5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine

Description

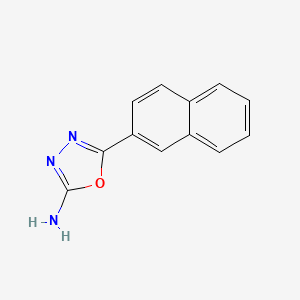

5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine (CAS: 198893-71-9, molecular formula: C₁₂H₉N₃O, molecular weight: 211.22 g/mol) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a naphthalen-2-yl group at position 5 and an amine group at position 2 . The 1,3,4-oxadiazole scaffold is known for its electron-deficient aromatic system, enabling hydrogen bonding and π-π interactions, which are critical in biological applications such as enzyme inhibition .

Properties

IUPAC Name |

5-naphthalen-2-yl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-12-15-14-11(16-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYFQKGWGIABDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595751 | |

| Record name | 5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198893-71-9 | |

| Record name | 5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

DMAP-Mediated Aerobic Oxidation and Annulation

Lim et al. demonstrated that 4-dimethylaminopyridine (DMAP) and molecular oxygen facilitate the oxidation of acylhydrazides to acyldiazenes, which subsequently undergo annulation with isothiocyanates. Adapting this method, naphthalene-2-carbohydrazide reacts with phenyl isocyanate in acetonitrile at 70°C under oxygen, yielding the target compound in 75–92% efficiency. Key advantages include broad functional group tolerance and scalability to gram-scale synthesis.

Optimization Data

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | DMAP (1.0 equiv) | 92 |

| Solvent | Acetonitrile | 91 |

| Temperature | 70°C | 92 |

| Oxidizing Agent | O₂ (balloon) | 92 |

The role of DMAP is dual: it accelerates aerobic oxidation and mediates annulation by activating isothiocyanates. Control experiments confirm that omission of DMAP or oxygen reduces yields to <5%.

Iodine-Mediated Oxidative Cyclization of Thiosemicarbazides

El-Sayed et al. reported a method for synthesizing naphthalene-containing oxadiazoles via cyclization of acylthiosemicarbazides using potassium iodide (KI) and sodium hydroxide. For this compound, naphthalene-2-carbohydrazide is first converted to its thiosemicarbazide derivative, which undergoes oxidative cyclization in ethanol under reflux.

Reaction Mechanism

The thiosemicarbazide intermediate is treated with KI in alkaline conditions, inducing desulfurization and ring closure. This method achieves yields of 68–78% for naphthalene derivatives.

Key Steps

- Thiosemicarbazide Formation :

Naphthalene-2-carbohydrazide + phenyl isothiocyanate → Thiosemicarbazide. - Cyclization :

Thiosemicarbazide + KI/NaOH → this compound.

Photocatalytic Oxidative Heterocyclization

Kapoorr et al. developed a visible-light-driven method using eosin-Y and carbon tetrabromide (CBr₄) to synthesize 2-amino-1,3,4-oxadiazoles. This approach avoids harsh oxidants and operates at ambient temperature.

Procedure and Efficiency

Naphthalene-2-carbaldehyde semicarbazone is irradiated under visible light in the presence of eosin-Y (2 mol%) and CBr₄, yielding the target compound in 89% efficiency. The mechanism involves singlet oxygen generation, which facilitates dehydrogenative cyclization.

Advantages

- Mild conditions (25°C, atmospheric oxygen).

- High functional group compatibility.

Electro-Oxidative Synthesis

Sanjeev Kumar et al. utilized an electrochemical approach with lithium perchlorate (LiClO₄) in acetonitrile to oxidize semicarbazones to oxadiazoles. This method is notable for its rapid kinetics and low environmental impact.

Experimental Setup

A platinum electrode is used to oxidize naphthalene-2-carbaldehyde semicarbazone at 1.2 V, achieving 82% yield within 2 hours.

Comparison of Oxidative Methods

| Method | Catalyst/Reagent | Yield (%) | Temperature |

|---|---|---|---|

| DMAP/O₂ | DMAP, O₂ | 92 | 70°C |

| I₂/KI | KI, NaOH | 78 | Reflux |

| Photocatalytic | Eosin-Y, CBr₄ | 89 | 25°C |

| Electro-Oxidative | LiClO₄, Pt electrode | 82 | 25°C |

Palladium-Catalyzed Annulation

A advanced method by Fang et al. employs palladium catalysis to couple naphthalene-2-carbonyl hydrazide with aryl isocyanides. This approach enables the synthesis of sterically hindered derivatives but requires stringent anhydrous conditions.

Reaction Conditions

- Catalyst: Pd(OAc)₂ (5 mol%).

- Ligand: 1,10-Phenanthroline.

- Solvent: Toluene, 100°C.

- Yield: 70–75%.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction of the oxadiazole ring can yield amine derivatives, which can further react to form various substituted products.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Amino-substituted oxadiazole derivatives.

Substitution: Various functionalized naphthalene derivatives.

Scientific Research Applications

Physicochemical Properties

- Formula : C12H9N3O

- Molecular Weight : 211.23 g/mol

- Purity : 95%

- IUPAC Name : this compound

- Melting Point : 250-252 °C

Scientific Research Applications

- Building Block in Synthesis : this compound can be employed as a building block in the synthesis of more complex molecules.

- Ligand in Coordination Chemistry : It can act as a ligand in coordination chemistry, which is essential for creating metal-organic frameworks and catalysts.

Biological Activities

- Antimicrobial Properties : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties.

- Anticancer Research : Several studies have highlighted the potential of oxadiazole derivatives as anticancer drugs . Naphthalene, a component of this compound, is a cytotoxic moiety and has applications in various pathophysiological conditions, including anticancer and antimicrobial activities .

- In vitro Anticancer Potency : Specific oxadiazole derivatives have demonstrated in vitro anticancer potency against leukemia cell lines . For instance, certain derivatives have shown promising activity against leukemia cell lines like CCRF-CEM, K-562, MOLT-4, PRMI-8226, and SR . Additionally, other synthesized compounds exhibited high potency and broad-spectrum antiproliferative activity against various human cancer cell lines .

Role in Drug Discovery

Mechanism of Action

The mechanism of action of 5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the case of receptor interaction, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and physicochemical properties of 5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine can be contextualized by comparing it with structurally related compounds. Below is a detailed analysis:

Key Findings:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance enzyme inhibition by strengthening hydrogen bonding. For instance, 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine binds to GSK-3β via dual hydrogen bonds to Tyr134 and Val135 . Electron-Donating Groups (e.g., -OCH₃): Improve anticancer activity, as seen in 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, which shows strong growth inhibition (GP = 62.6%) against breast cancer cells . Naphthalene vs.

Synthetic Yields and Physicochemical Properties :

- Derivatives with long alkyl chains (e.g., N-dodecyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine) exhibit high yields (81–96%) and melting points (97–130°C), indicating stability for pharmaceutical formulation .

- The title compound’s crystal structure (if resolved) is expected to resemble 5-phenyl-1,3,4-oxadiazol-2-amine, which forms double-stranded chains via N–H⋯N hydrogen bonds .

Mechanistic Insights: The 2-amino group on the oxadiazole ring is critical for hydrogen bonding with enzyme active sites, as demonstrated in both experimental and docking studies . Compounds like N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine show broad-spectrum anticancer activity, suggesting that bulky substituents may improve selectivity .

Limitations and Contradictions:

Biological Activity

5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that combines a naphthalene ring with an oxadiazole structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. Its unique chemical properties allow it to interact with various biological macromolecules, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors within microbial cells, thereby disrupting their normal functions.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of 1,3,4-oxadiazole, including this compound, can inhibit cancer cell proliferation through multiple pathways. For instance, structure-activity relationship (SAR) studies suggest that modifications to the oxadiazole ring can enhance cytotoxicity against different cancer cell lines .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HepG-2 | 35.58 | Induces apoptosis |

| Derivative I | MCF-7 | 5.55 | EGFR inhibition |

| Derivative II | HCT-116 | 1.82 | Cell cycle arrest |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or can modulate receptor activity as an agonist or antagonist .

Case Studies

One notable study evaluated the specificity of this compound on EGFR family members. The results indicated that this compound exhibited nearly double the activity of gefitinib against HER3 and showed significant inhibitory effects on HER4 . Flow cytometry analysis revealed that treatment with this compound led to cell cycle alterations in HepG-2 cells, indicating its potential as an anticancer agent.

Comparative Analysis

In comparison with similar compounds, this compound stands out due to its unique combination of naphthalene and oxadiazole rings. This structural feature not only enhances its stability but also contributes to its diverse biological activities .

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Naphthalene | Aromatic | Limited |

| Oxadiazole Derivatives | Heterocyclic | Varies widely |

| This compound | Heterocyclic with naphthalene ring | Antimicrobial and anticancer |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.